molecular formula C6H9ClN2O2S B1381259 Ethyl 5-aminothiazole-2-carboxylate hydrochloride CAS No. 1803583-69-8

Ethyl 5-aminothiazole-2-carboxylate hydrochloride

Cat. No.: B1381259
CAS No.: 1803583-69-8
M. Wt: 208.67 g/mol
InChI Key: BGSBSQNMRISXPM-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

This compound exhibits a well-defined molecular structure with the empirical formula C₆H₉ClN₂O₂S and a molecular weight of 208.67 grams per mole. The compound's systematic International Union of Pure and Applied Chemistry name is ethyl 5-amino-1,3-thiazole-2-carboxylate;hydrochloride, which accurately describes its chemical composition and structural arrangement. The parent compound, without the hydrochloride salt, possesses the molecular formula C₆H₈N₂O₂S with a molecular weight of 172.21 grams per mole.

The molecular architecture consists of a five-membered thiazole ring containing both sulfur and nitrogen atoms at positions 1 and 3 respectively. The amino group is positioned at the 5-carbon of the thiazole ring, while the ethyl carboxylate ester functionality is located at the 2-carbon position. This substitution pattern creates a unique electronic environment that influences the compound's chemical reactivity and biological activity.

Table 1: Molecular Descriptors of this compound

Property Value
Molecular Formula C₆H₉ClN₂O₂S
Molecular Weight 208.67 g/mol
Parent Compound Formula C₆H₈N₂O₂S
Parent Molecular Weight 172.21 g/mol
Chemical Abstracts Service Number 1803583-69-8
Simplified Molecular Input Line Entry System CCOC(=O)C1=NC=C(S1)N.Cl
International Chemical Identifier Key BGSBSQNMRISXPM-UHFFFAOYSA-N

The Simplified Molecular Input Line Entry System representation reveals the connectivity pattern, showing the ethyl carboxylate group attached to the 2-position of the thiazole ring and the amino group at the 5-position. The hydrochloride salt formation involves protonation of the basic nitrogen atom, enhancing the compound's water solubility and stability characteristics.

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic investigations of aminothiazole derivatives have provided valuable insights into their three-dimensional structures and intermolecular interactions. X-ray crystallographic studies of related aminothiazole compounds reveal characteristic structural features that are likely applicable to this compound. Single-crystal X-ray diffraction analysis demonstrates that aminothiazole inhibitors bound to cyclin-dependent kinase 2 adopt specific conformational arrangements in the active site.

The crystallographic data for aminothiazole compounds indicate that the thiazole ring typically maintains planarity, with bond lengths and angles consistent with aromatic character. The sulfur-carbon bonds in the thiazole ring exhibit values intermediate between single and double bonds, indicating participation of the sulfur lone pair in the electronic bonding scheme. Specifically, sulfur-carbon bond lengths of approximately 1.733-1.735 Angstroms have been observed in related thiazole structures.

Table 2: Typical Bond Parameters in Thiazole Ring Systems

Bond Type Bond Length (Å) Bond Angle (°)
S-C 1.733-1.735 -
N-C 1.359-1.407 -
C-C (ring) 1.333-1.338 -
C-S-C - 89.7-90.9

The nitrogen-carbon bonds within the thiazole ring demonstrate values indicative of high degrees of π-delocalized bonding, with lengths ranging from 1.359 to 1.407 Angstroms. These measurements are intermediate between typical single bond (1.47 Angstroms) and double bond (1.29 Angstroms) lengths, confirming the aromatic character of the thiazole ring system.

Hydrogen bonding patterns play crucial roles in the crystal packing arrangements of aminothiazole compounds. The amino group at the 5-position can participate in intermolecular hydrogen bonding networks, contributing to crystal stability. Studies of related aminothiazole derivatives show that the amino hydrogen atoms form reciprocal hydrogen bonds with carbonyl oxygens in neighboring molecules.

Tautomeric Forms and Resonance Stabilization Mechanisms

Aminothiazole derivatives exhibit complex tautomeric behavior, particularly involving amino-imino tautomerism. The amino group at the 5-position of this compound can potentially exist in equilibrium between amino and imino forms, depending on environmental conditions and substituent effects. Computational studies using density functional theory methods have revealed that the amino form is generally more stable than the imino tautomer in most aminothiazole systems.

The tautomeric equilibrium is influenced by several factors, including solvent polarity, temperature, and the presence of electron-withdrawing or electron-donating substituents. In the case of this compound, the electron-withdrawing nature of the carboxylate ester group at the 2-position may stabilize the amino form through electronic effects.

Table 3: Factors Influencing Amino-Imino Tautomerism in Aminothiazoles

Factor Effect on Tautomeric Equilibrium
Electron-withdrawing substituents Favors amino form
Electron-donating substituents Favors imino form
Polar solvents Stabilizes both forms
Crystal packing forces Determines solid-state tautomer

Resonance stabilization mechanisms contribute significantly to the overall stability of the thiazole ring system. The thiazole ring benefits from aromatic stabilization through delocalization of π-electrons across the five-membered ring. The amino group at the 5-position can participate in resonance with the ring system, further contributing to overall molecular stability.

Crystallographic evidence suggests that many aminothiazole derivatives adopt the imine tautomeric form in the solid state, despite the amino form being thermodynamically favored in solution. This phenomenon is attributed to favorable crystal packing interactions and hydrogen bonding networks that stabilize the imine form in the crystalline environment.

Comparative Structural Analysis with Related Thiazole Derivatives

Comparative analysis with structurally related thiazole derivatives provides important insights into the unique characteristics of this compound. The positional isomer ethyl 4-aminothiazole-5-carboxylate offers a direct comparison, differing only in the positions of the amino and carboxylate substituents. This isomer possesses the molecular formula C₆H₈N₂O₂S with a molecular weight of 172.21 grams per mole, identical to the parent compound of ethyl 5-aminothiazole-2-carboxylate.

Another related compound, ethyl 2-aminothiazole-5-carboxylate, represents a different substitution pattern with the amino group at the 2-position and carboxylate at the 5-position. This compound has the same molecular formula and weight as the other isomers but exhibits different chemical and biological properties due to the altered substitution pattern.

Table 4: Comparative Analysis of Thiazole Isomers

Compound Amino Position Carboxylate Position Chemical Abstracts Service Number Molecular Weight
Ethyl 5-aminothiazole-2-carboxylate 5 2 100114-63-4 172.21 g/mol
Ethyl 4-aminothiazole-5-carboxylate 4 5 152300-59-9 172.21 g/mol
Ethyl 2-aminothiazole-5-carboxylate 2 5 32955-21-8 172.21 g/mol

The electronic properties of these isomers differ significantly due to the varying positions of the electron-donating amino group and electron-withdrawing carboxylate ester. Highest Occupied Molecular Orbital energy calculations reveal that the position of substituents affects the electronic distribution and reactivity of the thiazole ring system. These differences in electronic structure translate to variations in chemical reactivity, biological activity, and pharmacological properties.

Structural studies of 5-alkenyl-2-aminothiazoles demonstrate that amino substitution at the 2-position has a powerful activating effect, rendering electron density to the thiazole skeleton. This electronic activation influences the reactivity of the ring system in cycloaddition reactions and other chemical transformations. The amino group at different positions also affects the hydrogen bonding capabilities and crystal packing arrangements of these compounds.

The hydrochloride salt forms of these compounds exhibit enhanced water solubility compared to their free base counterparts. The formation of hydrochloride salts is particularly important for pharmaceutical applications, as it improves the bioavailability and stability of the active compounds. The salt formation involves protonation of the most basic nitrogen atom, which varies depending on the substitution pattern and electronic effects within the molecule.

Properties

IUPAC Name

ethyl 5-amino-1,3-thiazole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.ClH/c1-2-10-6(9)5-8-3-4(7)11-5;/h3H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSBSQNMRISXPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(S1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803583-69-8
Record name 2-Thiazolecarboxylic acid, 5-amino-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803583-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis via Ethyl 3-ethoxyacrylate, Urea, and Potassium Sulfide (Copper-Catalyzed)

One of the most reported methods involves the reaction of ethyl 3-ethoxyacrylate with urea and potassium sulfide in the presence of nano-copper powder as a catalyst. The reaction is conducted under an inert atmosphere (nitrogen) at 55 °C for 1.5 hours in a solvent mixture of tetrahydrofuran (THF) and water (6:1 v/v). After the reaction, the mixture is cooled, poured into ice water, and extracted with dichloromethane. The organic phase is concentrated, washed, and recrystallized from ethanol to yield ethyl 5-aminothiazole-2-carboxylate with high purity (99.34%) and excellent yield (95.7%).

Parameter Details
Starting materials Ethyl 3-ethoxyacrylate, urea, K2S
Catalyst Nano-copper powder (10% loading)
Solvent THF:H2O (6:1 v/v)
Temperature 55 °C
Time 1.5 hours
Atmosphere Nitrogen (inert)
Work-up Ice water quench, DCM extraction, recrystallization
Yield 95.7%
Purity 99.34%

This method is notable for its simplicity, mild conditions, and high yield, making it suitable for scale-up and industrial application.

α-Bromination of β-Ethoxyacrylate Followed by Thiourea Cyclization

An alternative and efficient approach is a two-step sequence involving:

  • Chemoselective α-bromination of ethyl β-ethoxyacrylate using N-bromosuccinimide (NBS) at low temperature (-10 to 0 °C), followed by warming to room temperature.
  • One-pot treatment of the resulting α-bromo intermediate with thiourea under heating (around 80 °C) to form the 2-aminothiazole ring.

This method avoids the use of sensitive organometallic reagents and protection/deprotection steps, offering a shorter synthetic sequence with higher overall yields. It is also amenable to large-scale synthesis, as demonstrated in the preparation of related 2-aminothiazole-5-carboxamides used in drug development.

Step Reagents/Conditions Outcome
α-Bromination NBS, -10 to 0 °C to 22 °C, 3 h α-Bromo β-ethoxyacrylate intermediate
Cyclization Thiourea, 80 °C, 2 h Formation of ethyl 5-aminothiazole-2-carboxylate
Work-up Ammonium hydroxide addition, filtration Isolated product
Yield High (typically >85%)

This method was developed to overcome steric hindrance issues in subsequent coupling reactions and to improve synthetic efficiency in medicinal chemistry workflows.

Esterification and Bromination Route via 2-Bromo Acid Derivatives

Another classical approach involves the esterification of hydroxy acid derivatives followed by bromination and thiourea cyclization:

  • 2-Bromobutyric acid is hydrolyzed to 2-hydroxybutyric acid.
  • The hydroxy acid is esterified with absolute ethanol and dry hydrogen chloride to give ethyl 2-hydroxybutyrate.
  • Bromination of the hydroxy ester with N-bromosuccinimide in carbon tetrachloride under reflux yields ethyl 3-bromo-2-oxobutyrate.
  • Reaction of this α-bromo ketoester with thiourea in aqueous media under heating affords the desired aminothiazole ester.

This method achieves moderate to good yields (around 70%) and is well-established in heterocyclic synthesis, though it involves more steps and harsher conditions than the previous methods.

Step Reagents/Conditions Yield/Notes
Hydrolysis Potassium carbonate Conversion to 2-hydroxy acid
Esterification Absolute ethanol, dry HCl Ethyl 2-hydroxybutyrate
Bromination NBS, CCl4, reflux 5 h Ethyl 3-bromo-2-oxobutyrate (70%)
Cyclization Thiourea, water, heat Aminothiazole formation
Feature Copper-Catalyzed Method α-Bromination + Thiourea Esterification + Bromination
Starting Materials Ethyl 3-ethoxyacrylate, urea, K2S Ethyl β-ethoxyacrylate 2-Bromobutyric acid derivatives
Catalysts/Reagents Nano-copper powder NBS, thiourea NBS, thiourea
Reaction Conditions Mild (55 °C, 1.5 h, inert atmosphere) Low temperature bromination, then heating Reflux bromination, heating for cyclization
Complexity Moderate Moderate Higher (multi-step)
Yield Very high (95.7%) High (>85%) Moderate (~70%)
Purity High (99.34%) High Moderate
Scalability Suitable for scale-up Suitable for scale-up Less favorable due to multiple steps
Safety/Handling Requires inert atmosphere, nano-copper Avoids sensitive organometallics Uses CCl4 (toxic solvent)
  • The copper-catalyzed method provides an excellent balance of yield, purity, and operational simplicity, making it highly suitable for industrial synthesis of ethyl 5-aminothiazole-2-carboxylate hydrochloride.
  • The α-bromination followed by thiourea cyclization route offers a strategic advantage by avoiding sensitive reagents and protection steps, facilitating medicinal chemistry applications and scale synthesis of related compounds such as dasatinib.
  • The classical esterification and bromination approach, while historically significant, is less favored due to more complex procedures and use of hazardous solvents, but remains a viable alternative when other reagents are unavailable.

This compound can be efficiently prepared by several synthetic routes. The most advanced and practical methods involve either copper-catalyzed ring formation from ethyl 3-ethoxyacrylate and urea or the α-bromination of β-ethoxyacrylate followed by thiourea cyclization. Both methods deliver high yields and purity with scalable procedures. Selection of the method depends on the availability of starting materials, scale, and safety considerations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-aminothiazole-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while oxidation can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Ethyl 5-aminothiazole-2-carboxylate hydrochloride has shown promising anticancer properties. Studies indicate that it can induce apoptosis in various cancer cell lines, including melanoma and pancreatic cancer. The compound's mechanism often involves cell cycle arrest and activation of apoptotic pathways .

Table 1: Summary of Anticancer Activity

CompoundCancer TypeIC50 (µM)Mechanism of Action
Ethyl 5-aminothiazole-2-carboxylateMelanoma<10Induction of apoptosis
Ethyl 5-aminothiazole-2-carboxylatePancreatic Cancer<15Cell cycle arrest in S phase
Ethyl 5-aminothiazole-2-carboxylateChronic Myeloid Leukemia<12Apoptotic and autophagic cell death

Case Study: Antitumor Efficacy in Xenograft Models
In vivo studies using A375 xenograft models demonstrated that treatment with this compound significantly inhibited tumor growth, correlating with increased apoptotic markers.

2. Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes such as phosphodiesterase type 5 (PDE5). This inhibition suggests potential applications in treating erectile dysfunction and pulmonary hypertension.

3. Antimicrobial and Antifungal Properties
Research indicates that derivatives of this compound possess antimicrobial and antifungal activities, making them candidates for developing new antibiotics and antifungal agents .

Industrial Applications

This compound is also utilized in the pharmaceutical industry for synthesizing various drugs due to its ability to serve as a building block for complex heterocyclic compounds. Its derivatives are involved in the development of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of ethyl 5-aminothiazole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it can act as a ligand for estrogen receptors or as an antagonist for adenosine receptors. These interactions can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares Ethyl 5-aminothiazole-2-carboxylate hydrochloride with structurally related thiazole and imidazole derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Melting Point (°C) Key References
Ethyl 2-aminothiazole-5-carboxylate 32955-21-8 C₆H₈N₂O₂S 172.20 Amino (C5), ester (C2) 144–148
Ethyl 2-amino-5-phenyl-4-thiazolecarboxylate 77505-85-2 C₁₂H₁₂N₂O₂S 248.30 Phenyl (C5), amino (C2), ester (C4) N/A
Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride 383672-45-5 C₇H₁₁ClN₂O₂S 222.69 Acetate side chain, hydrochloride salt N/A
Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate 1427501-40-3 C₇H₁₀FN₃O₂ 187.17 Imidazole core, fluoro (C4), methyl (C1) N/A

Key Observations :

  • Positional Isomerism: Ethyl 2-aminothiazole-5-carboxylate is a positional isomer of the target compound, with the amino and ester groups reversed. This difference likely alters electronic properties and bioactivity.
  • Salt Form: The hydrochloride salt in Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride increases polarity, improving aqueous solubility compared to non-salt analogs.

Research Findings and Limitations

  • Solubility and Bioavailability : Hydrochloride salts (e.g., ) generally exhibit superior solubility, a critical factor in drug development.
  • Positional Isomerism Impact: The amino group’s position (C2 vs. C5) influences hydrogen bonding and intermolecular interactions, affecting binding affinity in biological targets .
  • Data Gaps: Direct pharmacological or thermodynamic data for this compound is absent in the provided evidence, necessitating extrapolation from analogs.

Biological Activity

Ethyl 5-aminothiazole-2-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

This compound is a derivative of the thiazole family, characterized by its unique functional groups that contribute to its biological activity. It is commonly used as a building block in the synthesis of various heterocyclic compounds and has been employed in studies focused on enzyme inhibitors and receptor ligands.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance, derivatives of 2-aminothiazole have shown significant activity against various cancer cell lines, including melanoma and pancreatic cancer. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .

Table 1: Summary of Anticancer Activity

CompoundCancer TypeIC50 (µM)Mechanism of Action
Ethyl 5-aminothiazole-2-carboxylateMelanoma<10Induction of apoptosis
Ethyl 5-aminothiazole-2-carboxylatePancreatic Cancer<15Cell cycle arrest in S phase
Ethyl 5-aminothiazole-2-carboxylateChronic Myeloid Leukemia<12Apoptotic and autophagic cell death

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it may serve as a potential candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Reference Compound
Staphylococcus aureus50Ceftriaxone
Escherichia coli40Ciprofloxacin

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It has been shown to act as a ligand for estrogen receptors and as an antagonist for adenosine receptors, modulating various signaling pathways involved in cell proliferation and apoptosis .

Case Study 1: Antitumor Efficacy in Xenograft Models

In vivo studies using A375 xenograft models demonstrated that this compound significantly inhibited tumor growth. The treatment led to increased apoptotic markers, suggesting its potential as an effective anticancer therapy .

Case Study 2: Enzyme Inhibition Studies

Research involving enzyme inhibition revealed that derivatives of this compound could inhibit phosphodiesterase type 5 (PDE5) with promising efficacy. This finding opens avenues for its use in treating erectile dysfunction and pulmonary hypertension .

Q & A

Q. What are the recommended methods for synthesizing Ethyl 5-aminothiazole-2-carboxylate hydrochloride with high purity?

Methodological Answer: Synthesis typically involves coupling reactions between thiazole precursors and ethyl carboxylate derivatives under controlled conditions. For example, catalyst-free methods in aqueous ethanol can minimize side reactions and improve yield . Key steps include:

  • Reagent Selection : Use 2-aminothiazole derivatives and ethyl chloroformate in ethanol.
  • Reaction Optimization : Adjust pH (acidic/basic) to favor nucleophilic substitution at the thiazole’s 5-position.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • Melting Point Analysis : Compare observed values (e.g., 206–208°C for analogous compounds) with literature data .
  • Spectroscopy :
    • 1H/13C NMR : Identify characteristic peaks (e.g., thiazole ring protons at δ 6.8–7.2 ppm, ethyl ester carbonyl at ~170 ppm) .
    • HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass error .
  • Elemental Analysis : Verify C, H, N, Cl content to confirm stoichiometry .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Spill Management : Collect solid spills mechanically; avoid water to prevent exothermic reactions .

Q. What storage conditions are optimal for maintaining the stability of this compound?

Methodological Answer:

  • Temperature : Store as a powder at -20°C to prevent degradation; solutions in anhydrous ethanol should be kept at -80°C for long-term stability .
  • Moisture Control : Use desiccants in storage containers to avoid hydrolysis of the ester group .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-product formation during synthesis?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) vs. ethanol/water mixtures to reduce competing ester hydrolysis .
  • Temperature Gradients : Perform reactions at 0–5°C to suppress thermal decomposition of intermediates.
  • Catalyst-Free Approaches : Eliminate metal catalysts (e.g., Pd) to avoid contamination; monitor reaction progress via TLC .

Q. What analytical strategies are effective in resolving contradictions between theoretical and observed spectral data?

Methodological Answer:

  • Dynamic NMR : Resolve rotational isomers or tautomers causing split peaks in 1H NMR .
  • X-ray Crystallography : Confirm absolute configuration if unexpected NOE correlations or coupling constants arise.
  • DFT Calculations : Compare computed vs. experimental IR/UV spectra to identify electronic structure discrepancies .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways in ethanol/water systems.
  • Density Functional Theory (DFT) : Calculate activation energies for substitution at the thiazole’s 5-position .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) to guide pharmacological applications .

Q. How does the hydrochloride salt form influence solubility and bioavailability in pharmacological studies?

Methodological Answer:

  • Solubility Profiling : Compare solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to assess pH-dependent dissolution .
  • Bioavailability Assays : Conduct permeability tests (e.g., Caco-2 cell models) to evaluate intestinal absorption of the hydrochloride vs. freebase form.
  • Stability Studies : Monitor salt dissociation in plasma using LC-MS to correlate with pharmacokinetic profiles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-aminothiazole-2-carboxylate hydrochloride
Reactant of Route 2
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Ethyl 5-aminothiazole-2-carboxylate hydrochloride

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